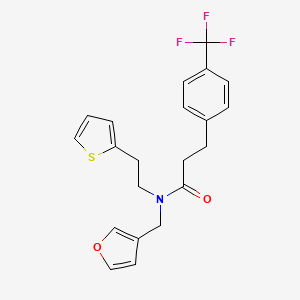

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO2S/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(26)25(14-17-10-12-27-15-17)11-9-19-2-1-13-28-19/h1-4,6-7,10,12-13,15H,5,8-9,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXSIAXCWPVSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound notable for its potential biological activities. The unique structural features of this compound, which include furan and thiophene rings, as well as a trifluoromethyl group, suggest diverse pharmacological effects. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 379.4 g/mol. The presence of multiple functional groups enhances its solubility and reactivity, making it an attractive candidate for medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene derivatives exhibit significant antimicrobial properties. Specific studies have shown that related compounds demonstrate cytotoxic effects against various human pathogens. For example:

| Compound | Activity | Reference |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | Antimicrobial | |

| Related furan derivatives | Antimicrobial against S. aureus |

Antifungal Activity

The compound has also been evaluated for antifungal activity against several strains. Notably, studies have highlighted that modifications in the thiophene or furan moieties can enhance antifungal potency:

| Compound | Fungal Strain | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 12.5 | |

| Thiophene derivatives | Aspergillus niger | 15.0 |

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated significant cytotoxic effects against various cancer cell lines:

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. For instance, it may induce apoptosis in cancer cells through the activation of caspases or modulation of p53 signaling pathways.

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of furan and thiophene compounds on breast cancer cell lines, demonstrating that specific substitutions significantly increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Efficacy : Another research article explored the antimicrobial potential of thiophene-fused compounds against resistant bacterial strains, highlighting that structural modifications could enhance activity against Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares key features with the following analogs (Table 1):

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations :

- Trifluoromethyl Impact : The 4-TFMP group, common to many analogs, increases lipophilicity (logP) and metabolic resistance, as seen in pesticidal and pharmaceutical agents .

- Steric Effects : The ethyl spacer in the thiophen-2-yl ethyl chain may reduce steric hindrance compared to bulkier substituents (e.g., indol-3-yl ethyl in ).

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The target’s melting point is expected to be lower than 3v (112–114°C) due to reduced symmetry and flexible ethyl-thiophene linkage.

- ¹H NMR : Aromatic protons in the TFMP group typically resonate at δ 7.6–8.1, while furan and thiophene protons appear at δ 6.5–7.5 .

- HRMS : The target’s molecular mass (C22H21F3N2O2S) aligns with analogs like 3v (480.0923 Da) but differs in heterocyclic composition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.